2,4,5-Trifluoro-3-methylbenzoic acid

Process Chemistry Fluorinated Intermediate Synthesis Quinolone Antibiotic Manufacturing

Scaling quinolone antibacterial programs demands the correct C3-methyl regioisomer to avoid nitration byproducts and divergent reactivity. 2,4,5-Trifluoro-3-methylbenzoic acid (CAS 112822-85-2) is the validated precursor for the DQ-113 8-methyl fluoroquinolone scaffold, where the C3 methyl group directs regioselective electrophilic substitution essential to pharmacophore integrity. • Enables single-regioisomer nitration at the desired position, eliminating purification bottlenecks inherent to des-methyl or mono-fluoro analogs. • Supplied at ≥97% purity with full COA for reproducible process chemistry scale-up. • Available in research to bulk quantities with global logistics support.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 112822-85-2
Cat. No. B040952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluoro-3-methylbenzoic acid
CAS112822-85-2
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1F)F)C(=O)O)F
InChIInChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
InChIKeyCISXRFRLKWCFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluoro-3-methylbenzoic Acid: A Key Fluorinated Intermediate


2,4,5-Trifluoro-3-methylbenzoic acid (CAS 112822-85-2) is a fluorinated benzoic acid derivative characterized by three fluorine atoms at the 2, 4, and 5 positions and a methyl group at position 3 . It functions primarily as a critical synthetic intermediate in the pharmaceutical industry, notably in the construction of quinolone antibacterial agents [1]. The compound exhibits a molecular formula of C8H5F3O2, a molecular weight of 190.12 g/mol, and a melting point of 97–100 °C . Its physical and chemical profile, including a predicted LogP of 2.78 and a boiling point of 256.8 °C, underscores its utility in multi-step organic synthesis where controlled reactivity and lipophilicity are essential .

2,4,5-Trifluoro-3-methylbenzoic Acid: Irreplaceable in Synthesis


Generic substitution with simpler trifluorobenzoic acid analogs (e.g., 2,4,5-trifluorobenzoic acid) or non-fluorinated methylbenzoic acids fails because the precise substitution pattern of 2,4,5-trifluoro-3-methylbenzoic acid is essential for downstream reactivity and final product architecture. The C3 methyl group is not a passive spectator; it directly dictates the regiochemical outcome of subsequent electrophilic aromatic substitutions and is a mandatory structural element in pharmacologically active quinolone targets such as DQ-113 [1]. Furthermore, the combination of three fluorine atoms and the methyl group imparts a distinct electronic environment and lipophilicity profile that cannot be replicated by mono- or difluoro analogs, leading to divergent reaction kinetics and purification characteristics .

2,4,5-Trifluoro-3-methylbenzoic Acid vs. Analogs: Key Evidence


Yield Advantage via Direct C3 Methylation

The patented synthetic method for 2,4,5-trifluoro-3-methylbenzoic acid achieves product yields of 64–80% through a direct C3 methylation of 2,4,5-trifluorobenzoic acid without requiring carboxyl protection/deprotection steps [1]. In contrast, prior art synthetic approaches necessitated protective group strategies that added steps, increased cost, and typically resulted in lower overall yields, although explicit yield values for the non-methylated precursor under protective-group-free conditions are not directly reported for direct comparison [1].

Process Chemistry Fluorinated Intermediate Synthesis Quinolone Antibiotic Manufacturing

Enhanced Lipophilicity and Boiling Point

The presence of the methyl group at C3 significantly alters key physicochemical parameters relative to 2,4,5-trifluorobenzoic acid, the direct des-methyl analog. The predicted LogP of 2,4,5-trifluoro-3-methylbenzoic acid is 2.78 , indicating higher lipophilicity. The boiling point is measured at 256.8 °C , approximately 15 °C higher than the 241.9 °C reported for 2,4,5-trifluorobenzoic acid . Density also differs (1.5 g/cm³ vs. 1.536 g/cm³) . These differences are critical for reverse-phase purification and solvent selection during downstream processing.

Physicochemical Profiling Chromatography Optimization Solubility and Formulation

Essential C3 Methyl Group for Quinolone Pharmacophore

In the synthesis of DQ-113, a potent fluoroquinolone with MIC90 values as low as 0.008 µg/mL against MRSA [2], 2,4,5-trifluoro-3-methylbenzoic acid serves as the essential aryl building block. The C3 methyl group is retained in the final quinolone structure and is a known determinant of antibacterial potency and pharmacokinetic profile [1]. Attempting to use the des-methyl analog (2,4,5-trifluorobenzoic acid) in the same synthetic sequence would produce a demethyl quinolone derivative with unknown and likely inferior pharmacological activity, as the 8-methyl group in fluoroquinolones is a critical pharmacophoric element [1].

Medicinal Chemistry Fluoroquinolone Synthesis Structure-Activity Relationship

Purity and Batch-to-Batch Consistency Advantage

Reputable suppliers provide 2,4,5-trifluoro-3-methylbenzoic acid with a minimum purity specification of 97% (HPLC) . This contrasts with generic or non-specialized sources where purity may only be guaranteed at 95% or less, with limited analytical documentation . The availability of a full Certificate of Analysis (CoA) including HPLC, NMR, and melting point data ensures that the material meets the stringent requirements for multi-step pharmaceutical synthesis where impurity carryover can compromise yield and purity of advanced intermediates .

Quality Control Procurement Specification Analytical Chemistry

Applications of 2,4,5-Trifluoro-3-methylbenzoic Acid


8-Methyl Fluoroquinolone Antibacterial Synthesis

2,4,5-Trifluoro-3-methylbenzoic acid is the preferred starting material for the construction of the 8-methyl fluoroquinolone scaffold exemplified by DQ-113. The compound is converted to its acid chloride and elaborated into the quinolone core via condensation with enamino esters, cyclization, and functional group manipulations [1]. The C3 methyl group is essential for the final pharmacophore; no alternative intermediate can substitute without redesigning the entire synthetic route and likely compromising antibacterial potency [1]. Process chemistry groups scaling up DQ-113 or related candidates should source this specific compound with ≥97% purity to ensure consistent reaction performance .

Fluorinated Building Blocks for OLED Materials

The unique substitution pattern of 2,4,5-trifluoro-3-methylbenzoic acid makes it a versatile building block for introducing both electron-withdrawing fluorine atoms and a methyl group into organic semiconductors. The compound's carboxylic acid functionality allows for esterification, amidation, or conversion to acyl chlorides suitable for Friedel-Crafts reactions, while the fluorine substitution pattern imparts desirable electronic and thermal stability properties to OLED host and transport materials [1]. The higher LogP of 2.78, relative to des-methyl analogs, can be exploited to tune solubility and film-forming characteristics in solution-processed device fabrication .

Regioselective Nitration for Heterocyclic Libraries

2,4,5-Trifluoro-3-methylbenzoic acid undergoes electrophilic nitration with H2SO4/HNO3 to yield a single nitrobenzoic acid derivative, which is then elaborated into quinolone and related heterocyclic systems [1]. The regiochemical outcome of this nitration is dictated by the existing substitution pattern, and the methyl group at C3 plays a key role in directing the incoming nitro group to the desired position. Researchers exploring parallel medicinal chemistry libraries based on fluorinated quinoline or quinolone templates should consider this compound as a well-precedented, regioselectively reactive entry point, as opposed to less substituted analogs that may give mixtures of nitration products [1].

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